molecular formula C11H18N2 B13117788 2-Isopropyl-5-isobutylpyrazine CAS No. 68290-70-0

2-Isopropyl-5-isobutylpyrazine

Cat. No.: B13117788
CAS No.: 68290-70-0
M. Wt: 178.27 g/mol
InChI Key: UHVOUUJPLVBJAV-UHFFFAOYSA-N
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Description

2-Isobutyl-5-isopropylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources, including plants and foods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-isopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminobutane with 2,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazine ring.

Industrial Production Methods: Industrial production of 2-Isobutyl-5-isopropylpyrazine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-5-isopropylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazines.

Scientific Research Applications

2-Isobutyl-5-isopropylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s distinct aroma makes it useful in studying olfactory receptors and sensory biology.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used as a flavoring agent in the food industry due to its earthy aroma.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-isopropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through receptor-ligand interactions.

Comparison with Similar Compounds

2-Isobutyl-5-isopropylpyrazine can be compared with other pyrazine derivatives, such as:

    2-Isobutyl-3-methoxypyrazine: Known for its green bell pepper aroma.

    2,3-Dimethylpyrazine: Has a nutty aroma and is used in flavoring.

    2,5-Dimethylpyrazine: Exhibits a roasted or burnt aroma.

The uniqueness of 2-Isobutyl-5-isopropylpyrazine lies in its specific isobutyl and isopropyl substituents, which contribute to its distinct aroma and chemical properties.

Properties

CAS No.

68290-70-0

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-propan-2-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3

InChI Key

UHVOUUJPLVBJAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)C(C)C

Origin of Product

United States

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